N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a series of condensation and cyclization reactions involving appropriate phenolic and aldehyde precursors.
Coupling of the Triazole and Benzodioxepin Moieties: The final step involves coupling the triazole and benzodioxepin moieties through an acetamide linkage, typically using an amide coupling reagent such as EDCI or HATU.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly for its potential antimicrobial, antifungal, or anticancer activities.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on a receptor, it might mimic or block the natural ligand, modulating the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide: can be compared with other triazole derivatives such as:
Uniqueness
The uniqueness of “this compound” lies in its specific structural features, such as the combination of the triazole and benzodioxepin rings, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide |
InChI |
InChI=1S/C16H18N4O3/c21-14(17-16-18-15(19-20-16)11-3-4-11)9-10-2-5-12-13(8-10)23-7-1-6-22-12/h2,5,8,11H,1,3-4,6-7,9H2,(H2,17,18,19,20,21) |
InChI Key |
WPWMTEJBHDRMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)NC3=NNC(=N3)C4CC4)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.